N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with significant implications in medicinal chemistry. The molecular formula for this compound is , and it possesses a molecular weight of approximately 414.5 g/mol. Its structure features multiple functional groups, which contribute to its biological activity and potential therapeutic applications.
This compound falls under the category of pyrido[3,2-d]pyrimidine derivatives. Such compounds are often explored for their pharmacological properties, including antiviral and anticancer activities. The specific structural features of N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide suggest that it may interact with various biological targets.
The synthesis of N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step reactions that include the formation of the pyrido[3,2-d]pyrimidine core followed by subsequent modifications to introduce the acetamide and phenyl groups.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C24H22N4O3/c1-16-11-17(2)13-19(12-16)26-21(29)15-27-20-9-6-10-25-22(20)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)C
The structural complexity rating is noted to be 668, indicating a significant level of intricacy in its molecular architecture. This complexity may influence its pharmacokinetic properties and biological interactions.
N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions typical of compounds containing carbonyl and amino functionalities:
The reactivity of this compound is influenced by its electron-rich aromatic systems and electron-withdrawing carbonyl groups. These properties can facilitate electrophilic substitution or nucleophilic addition reactions depending on the reaction conditions.
The mechanism of action for N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide likely involves interaction with specific biological targets such as enzymes or receptors related to viral replication or cancer cell proliferation.
Research indicates that pyrido[3,2-d]pyrimidine derivatives may exhibit inhibitory effects on key enzymes involved in nucleic acid synthesis or cell signaling pathways. This suggests potential applications in treating diseases like hepatitis C or certain cancers.
The compound is typically characterized by its solid state at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data on these properties can be further explored through experimental studies in a laboratory setting.
N-(3,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7